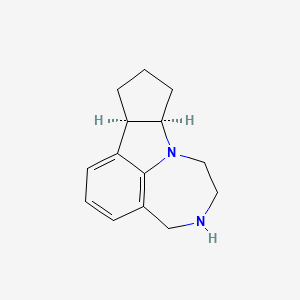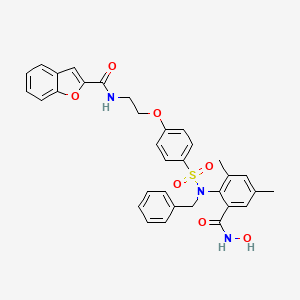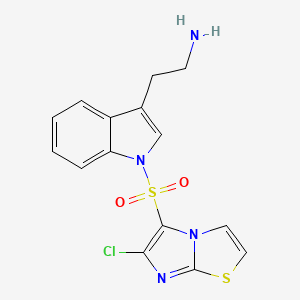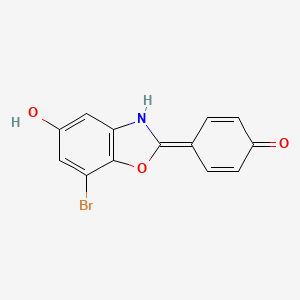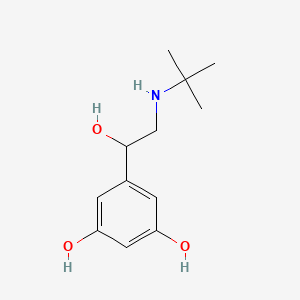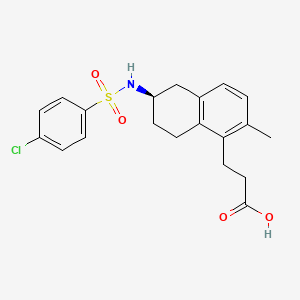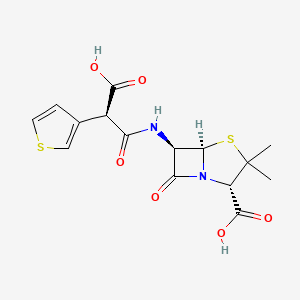
Ticarcillin
Vue d'ensemble
Description
La ticarcilline est une carboxypénicilline, un type d'antibiotique bêta-lactame. Elle est principalement utilisée comme antibiotique injectable pour le traitement des infections bactériennes à Gram négatif, en particulier celles causées par Pseudomonas aeruginosa et Proteus vulgaris . La ticarcilline est également efficace contre les infections à Stenotrophomonas maltophilia . Elle est souvent combinée à l'acide clavulanique pour améliorer son efficacité contre les bactéries productrices de bêta-lactamases .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La ticarcilline est synthétisée à partir de la pénicilline en modifiant sa chaîne latérale. La synthèse implique l'acylation de l'acide 6-aminopénicillanique avec un chlorure de carboxy-2-thiophénylacétyle . La réaction est généralement réalisée en milieu aqueux sous des conditions de pH contrôlées pour assurer la stabilité du cycle bêta-lactame.
Méthodes de production industrielle : Dans les milieux industriels, la ticarcilline est produite par un processus de fermentation suivi d'une modification chimique. Le processus de fermentation implique la culture de Penicillium chrysogenum, qui produit de la pénicilline. La pénicilline est ensuite modifiée chimiquement pour introduire la chaîne latérale carboxy-2-thiophénylacétyle, ce qui donne la ticarcilline .
Analyse Des Réactions Chimiques
Types de réactions : La ticarcilline subit plusieurs types de réactions chimiques, notamment :
Hydrolyse : Le cycle bêta-lactame de la ticarcilline peut être hydrolysé par les bêta-lactamases, rendant l'antibiotique inactif.
Oxydation et réduction : La ticarcilline peut subir des réactions d'oxydation et de réduction, bien que celles-ci soient moins fréquentes dans les milieux cliniques.
Substitution : Le groupe acide carboxylique de la ticarcilline peut participer à des réactions de substitution, formant des esters ou des amides.
Réactifs et conditions courants :
Hydrolyse : Les bêta-lactamases sont les principaux réactifs qui hydrolysent la ticarcilline.
Principaux produits :
Hydrolyse : Le principal produit d'hydrolyse est l'acide pénicilloïque, qui est inactif en tant qu'antibiotique.
Substitution : Les produits des réactions de substitution dépendent des réactifs spécifiques utilisés, mais peuvent inclure des esters et des amides.
4. Applications de la recherche scientifique
La ticarcilline a plusieurs applications de recherche scientifique, notamment :
Biologie : En biologie moléculaire, la ticarcilline est utilisée comme alternative à l'ampicilline pour tester l'absorption des gènes marqueurs dans les bactéries.
Industrie : La ticarcilline est utilisée dans l'industrie pharmaceutique pour la production d'antibiotiques injectables.
5. Mécanisme d'action
La ticarcilline exerce ses effets antibiotiques en inhibant la synthèse des parois cellulaires bactériennes. Elle se lie aux protéines de liaison à la pénicilline, empêchant la réticulation des chaînes de peptidoglycanes, qui sont essentielles à l'intégrité de la paroi cellulaire . Cette inhibition entraîne la lyse cellulaire et la mort lorsque les bactéries tentent de se diviser . Le cycle bêta-lactame de la ticarcilline est crucial pour sa liaison aux protéines de liaison à la pénicilline .
Composés similaires :
Carbenicilline : Similaire à la ticarcilline mais moins efficace contre Pseudomonas aeruginosa.
Pipéracilline : Une autre carboxypénicilline avec un spectre d'activité plus large.
Ampicilline : Un antibiotique bêta-lactame avec une chaîne latérale différente, moins efficace contre les bactéries à Gram négatif.
Unicité de la ticarcilline : La ticarcilline est unique en raison de son activité accrue contre Pseudomonas aeruginosa et de sa capacité à être combinée à l'acide clavulanique pour surmonter la résistance aux bêta-lactamases . Son utilisation en biologie moléculaire pour prévenir les colonies satellites la distingue également des autres antibiotiques bêta-lactames .
Applications De Recherche Scientifique
Ticarcillin has several scientific research applications, including:
Biology: In molecular biology, this compound is used as an alternative to ampicillin to test the uptake of marker genes into bacteria.
Industry: this compound is used in the pharmaceutical industry for the production of injectable antibiotics.
Mécanisme D'action
Ticarcillin exerts its antibiotic effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity . This inhibition leads to cell lysis and death when the bacteria attempt to divide . This compound’s beta-lactam ring is crucial for its binding to penicillin-binding proteins .
Comparaison Avec Des Composés Similaires
Carbenicillin: Similar to ticarcillin but less effective against Pseudomonas aeruginosa.
Piperacillin: Another carboxypenicillin with a broader spectrum of activity.
Ampicillin: A beta-lactam antibiotic with a different side chain, less effective against Gram-negative bacteria.
Uniqueness of this compound: this compound is unique due to its enhanced activity against Pseudomonas aeruginosa and its ability to be combined with clavulanic acid to overcome beta-lactamase resistance . Its use in molecular biology to prevent satellite colonies also sets it apart from other beta-lactam antibiotics .
Propriétés
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-carboxy-2-thiophen-3-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O6S2/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23)/t7-,8-,9+,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKOGUYZJXTSFX-KZFFXBSXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CSC=C3)C(=O)O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023668 | |
| Record name | Ticarcillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ticarcillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015545 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.16e-02 g/L | |
| Record name | Ticarcillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015545 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Ticarcillin's principal mechanism of action revolves around its capacity to prevent the cross-linking of peptidoglycan during bacterial cell wall synthesis. Consequently, when the offending bacteria attempt to undergo cell division, cell death occurs. | |
| Record name | Ticarcillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01607 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
34787-01-4 | |
| Record name | Ticarcillin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34787-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ticarcillin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034787014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ticarcillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01607 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ticarcillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ticarcillin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.451 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TICARCILLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F93UJX4SWT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ticarcillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015545 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


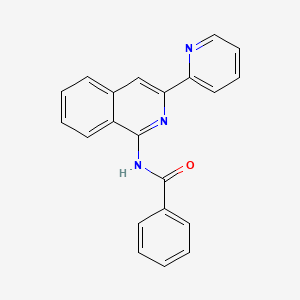
![8,9-dimethoxy-3-(2-piperidin-1-ylethyl)-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one;hydrochloride](/img/structure/B1683073.png)
![4-[Bis(naphthalen-1-ylmethyl)amino]butanoic acid](/img/structure/B1683075.png)

![n-Hydroxy-2-[(4-methoxy-benzenesulfonyl)-pyridin-3-ylmethyl-amino]-3-methyl-benzamide](/img/structure/B1683078.png)
